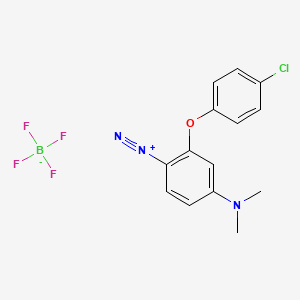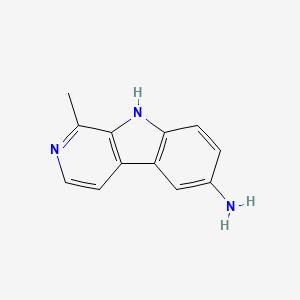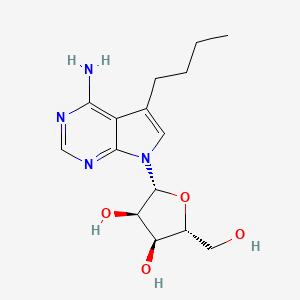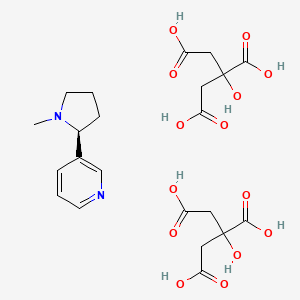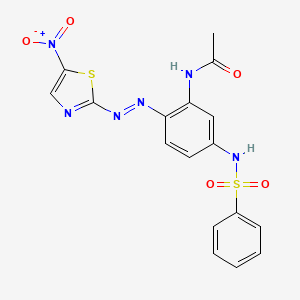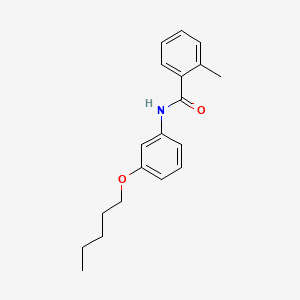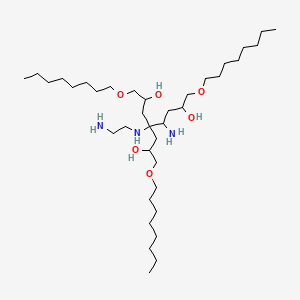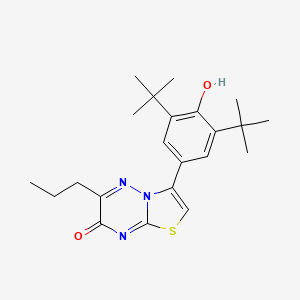
Benzene-1,2-diamine;4-ethoxybenzene-1,2-diamine;naphthalene-1,4,5,8-tetracarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene-1,2-diamine, 4-ethoxybenzene-1,2-diamine, and naphthalene-1,4,5,8-tetracarboxylic acid are organic compounds with significant applications in various fields of chemistry and industry. Benzene-1,2-diamine, also known as o-phenylenediamine, is a derivative of benzene with two amino groups attached to adjacent carbon atoms. 4-ethoxybenzene-1,2-diamine is a similar compound with an ethoxy group attached to the benzene ring. Naphthalene-1,4,5,8-tetracarboxylic acid is a polycarboxylic acid derived from naphthalene, containing four carboxyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzene-1,2-diamine: This compound can be synthesized through the reduction of nitrobenzene derivatives. One common method involves the catalytic hydrogenation of o-nitroaniline using a palladium catalyst under hydrogen gas.
4-ethoxybenzene-1,2-diamine: This compound can be prepared by the ethoxylation of benzene-1,2-diamine. The reaction typically involves the use of ethyl iodide in the presence of a base such as potassium carbonate.
Naphthalene-1,4,5,8-tetracarboxylic acid: This compound can be synthesized through the oxidation of naphthalene derivatives. One method involves the use of potassium permanganate as an oxidizing agent under acidic conditions.
Industrial Production Methods
Benzene-1,2-diamine: Industrial production often involves the catalytic hydrogenation of o-nitroaniline using a palladium catalyst.
4-ethoxybenzene-1,2-diamine: Industrial production may involve the ethoxylation of benzene-1,2-diamine using ethyl iodide and a base.
Naphthalene-1,4,5,8-tetracarboxylic acid: Industrial production typically involves the oxidation of naphthalene using potassium permanganate or other oxidizing agents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Benzene-1,2-diamine and 4-ethoxybenzene-1,2-diamine can undergo oxidation to form quinone derivatives. Naphthalene-1,4,5,8-tetracarboxylic acid can be further oxidized to form various polycarboxylic acids.
Reduction: These compounds can be reduced to form corresponding amines or alcohols.
Substitution: Benzene-1,2-diamine and 4-ethoxybenzene-1,2-diamine can undergo electrophilic aromatic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Quinone derivatives and polycarboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted benzene and naphthalene derivatives.
Applications De Recherche Scientifique
Chemistry
Benzene-1,2-diamine: Used as a building block in the synthesis of various organic compounds, including dyes, pharmaceuticals, and polymers.
4-ethoxybenzene-1,2-diamine: Used in the synthesis of specialty chemicals and as an intermediate in organic synthesis.
Naphthalene-1,4,5,8-tetracarboxylic acid: Used in the synthesis of polyimides and other high-performance polymers.
Biology and Medicine
Benzene-1,2-diamine: Used in the synthesis of pharmaceuticals and as a reagent in biochemical assays.
4-ethoxybenzene-1,2-diamine:
Naphthalene-1,4,5,8-tetracarboxylic acid: Used in the development of drug delivery systems and as a precursor for bioactive compounds.
Industry
Benzene-1,2-diamine: Used in the production of dyes, pigments, and polymers.
4-ethoxybenzene-1,2-diamine: Used in the production of specialty chemicals and as an intermediate in industrial processes.
Naphthalene-1,4,5,8-tetracarboxylic acid: Used in the production of high-performance polymers and as a precursor for various industrial chemicals.
Mécanisme D'action
Benzene-1,2-diamine: Acts as a nucleophile in various chemical reactions, forming bonds with electrophilic species. It can also undergo oxidation to form quinone derivatives, which can participate in redox reactions.
4-ethoxybenzene-1,2-diamine: Similar to benzene-1,2-diamine, it acts as a nucleophile and can undergo oxidation to form quinone derivatives.
Naphthalene-1,4,5,8-tetracarboxylic acid: Acts as a polycarboxylic acid, forming bonds with various electrophilic species. It can also undergo oxidation to form polycarboxylic acids.
Comparaison Avec Des Composés Similaires
Benzene-1,2-diamine: Similar compounds include benzene-1,3-diamine and benzene-1,4-diamine. Benzene-1,2-diamine is unique due to the adjacent positioning of the amino groups, which affects its reactivity and chemical properties.
4-ethoxybenzene-1,2-diamine: Similar compounds include 4-methoxybenzene-1,2-diamine and 4-chlorobenzene-1,2-diamine. The presence of the ethoxy group in 4-ethoxybenzene-1,2-diamine imparts unique chemical properties and reactivity.
Naphthalene-1,4,5,8-tetracarboxylic acid: Similar compounds include naphthalene-1,2,3,4-tetracarboxylic acid and naphthalene-1,2,5,6-tetracarboxylic acid. Naphthalene-1,4,5,8-tetracarboxylic acid is unique due to the specific positioning of the carboxyl groups, which affects its chemical properties and applications.
Propriétés
Numéro CAS |
71799-53-6 |
|---|---|
Formule moléculaire |
C28H28N4O9 |
Poids moléculaire |
564.5 g/mol |
Nom IUPAC |
benzene-1,2-diamine;4-ethoxybenzene-1,2-diamine;naphthalene-1,4,5,8-tetracarboxylic acid |
InChI |
InChI=1S/C14H8O8.C8H12N2O.C6H8N2/c15-11(16)5-1-2-6(12(17)18)10-8(14(21)22)4-3-7(9(5)10)13(19)20;1-2-11-6-3-4-7(9)8(10)5-6;7-5-3-1-2-4-6(5)8/h1-4H,(H,15,16)(H,17,18)(H,19,20)(H,21,22);3-5H,2,9-10H2,1H3;1-4H,7-8H2 |
Clé InChI |
LXNZFRYTTOTXPM-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(C=C1)N)N.C1=CC=C(C(=C1)N)N.C1=CC(=C2C(=CC=C(C2=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



